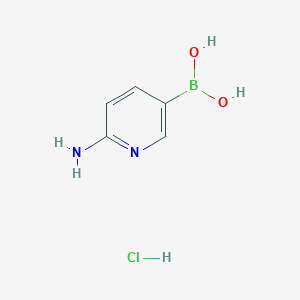

(6-Aminopyridin-3-yl)boronic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-aminopyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3,9-10H,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMPSNZAJKRVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-15-7 | |

| Record name | (6-aminopyridin-3-yl)boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Aminopyridin-3-yl)boronic acid hydrochloride CAS number 851524-96-4

An In-Depth Technical Guide to (6-Aminopyridin-3-yl)boronic acid (CAS: 851524-96-4): Synthesis, Application, and Best Practices

Introduction and Strategic Importance

(6-Aminopyridin-3-yl)boronic acid is a bifunctional heterocyclic organic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of both pyridine and boronic acid, it serves as a crucial building block, primarily in palladium-catalyzed cross-coupling reactions. Its structure incorporates a nucleophilic amino group and an electrophilic boronic acid moiety, making it a versatile reagent for constructing complex molecular architectures.

This guide focuses on the compound associated with CAS number 851524-96-4. It is important to note that while this CAS number designates the free base, the compound is frequently supplied and handled as its hydrochloride salt (CAS No. 1309982-15-7) to enhance its stability and shelf-life. The primary utility of this reagent lies in the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, enabling the synthesis of novel biaryl and heteroaryl structures that are prevalent in drug discovery programs.[1][2] The aminopyridine scaffold itself is a privileged structure in medicinal chemistry, famously appearing in a multitude of kinase inhibitors.[2] This guide provides a comprehensive overview of its properties, handling, core applications, and strategic value for researchers and drug development professionals.

Physicochemical Profile

A clear understanding of the physicochemical properties of (6-Aminopyridin-3-yl)boronic acid is essential for its effective use and storage. The key data are summarized below.

| Identifier & Property | Value | Reference |

| CAS Number | 851524-96-4 | [3] |

| Molecular Formula | C₅H₇BN₂O₂ | [3] |

| Molecular Weight | 137.93 g/mol | [3] |

| IUPAC Name | (6-amino-3-pyridinyl)boronic acid | [3] |

| SMILES | B(C1=CN=C(C=C1)N)(O)O | [3] |

| Physical Form | Solid | |

| Boiling Point | 388.3°C at 760 mmHg | [4] |

| Storage Temperature | Inert atmosphere, store in freezer (-20°C) or refrigerate (4°C) | [5] |

Synthesis, Stability, and Handling

General Synthetic Route

The synthesis of pyridylboronic acids typically involves a directed ortho-metalation or halogen-metal exchange followed by quenching with a boron electrophile. A common laboratory-scale synthesis for (6-Aminopyridin-3-yl)boronic acid would start from a readily available di-substituted pyridine, such as 2-amino-5-bromopyridine. The process generally follows these steps:

-

Halogen-Metal Exchange: The starting material is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous ethereal solvent like THF. This selectively replaces the bromine atom with lithium.

-

Borylation: The resulting lithiated intermediate is then quenched with a trialkyl borate, most commonly triisopropyl borate. This forms a boronate ester intermediate.

-

Hydrolysis: The reaction is carefully warmed to room temperature and hydrolyzed with an aqueous acid to yield the final (6-Aminopyridin-3-yl)boronic acid product.[6]

Stability Considerations

Boronic acids are known to be susceptible to degradation pathways, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source.[7] This process can be accelerated by heat, moisture, and certain reaction conditions. Furthermore, boronic acids can undergo self-condensation to form boroxines (trimeric anhydrides).

To mitigate these stability issues, several strategies are employed:

-

Hydrochloride Salt Formation: The compound is often converted to its hydrochloride salt. The protonated aminopyridine nitrogen deactivates the ring, increasing the stability of the C-B bond and improving the compound's shelf-life.

-

Boronate Ester Formation: A highly effective method for protecting boronic acids is to convert them into boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters. A particularly simple and robust method involves complexation with diethanolamine, which forms air- and water-stable crystalline solids that can often be used directly in coupling reactions.[8]

Recommended Handling & Storage

Proper handling and storage are critical to maintaining the integrity of (6-Aminopyridin-3-yl)boronic acid.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[5][9] This minimizes exposure to moisture and oxygen.

-

Handling: All manipulations should be performed in a well-ventilated area, preferably a fume hood.[4] Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[10] Avoid creating dust. Use non-sparking tools and prevent electrostatic discharge.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (6-Aminopyridin-3-yl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls and heteroaryls.[7][11]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer and displaces the halide from the palladium complex.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Field-Proven Experimental Protocol

Objective

To synthesize a 2-amino-5-arylpyridine derivative via a Suzuki-Miyaura coupling between (6-Aminopyridin-3-yl)boronic acid and a generic aryl bromide.

Materials & Reagents

| Reagent | M.W. | Amount (mmol) | Eq. |

| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 |

| (6-Aminopyridin-3-yl)boronic acid | 137.93 | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 |

| Solvent (e.g., Dioxane/Water 4:1) | - | 10 mL | - |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), (6-Aminopyridin-3-yl)boronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Dioxane/Water) via syringe.

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), to the flask. The mixture may change color upon catalyst addition.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure product.

Workflow Visualization

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Significance in Drug Discovery & Medicinal Chemistry

(6-Aminopyridin-3-yl)boronic acid is a highly valuable building block for drug discovery due to the convergence of two important pharmacophoric elements:

-

The Aminopyridine Scaffold: The 2-aminopyridine moiety is a well-established "hinge-binding" motif in kinase inhibitors.[2] It forms key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. Crizotinib, an ALK/ROS1/MET inhibitor, is a prominent example featuring this scaffold.[2]

-

The Boronic Acid Group: Boronic acids and their derivatives are not just synthetic intermediates; they can also be potent enzyme inhibitors.[12] The boron atom can form a reversible covalent bond with serine, threonine, or cysteine residues in an enzyme's active site. Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, is a landmark example of a boronic acid-based drug.[12]

By providing a reliable method to install the aminopyridine head group onto a diverse range of molecular scaffolds, this reagent allows for the rapid generation of compound libraries for screening against kinases and other enzyme targets.

Safety & Hazard Profile

(6-Aminopyridin-3-yl)boronic acid is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Type | GHS Code(s) | Description | Reference |

| Acute Toxicity | H302 | Harmful if swallowed. | [3] |

| Skin Irritation | H315 | Causes skin irritation. | [3] |

| Eye Irritation | H319 | Causes serious eye irritation. | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [3] |

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Conclusion

(6-Aminopyridin-3-yl)boronic acid (CAS: 851524-96-4) is a powerful and versatile reagent in modern organic synthesis. Its primary role as a substrate in the Suzuki-Miyaura coupling reaction provides an efficient pathway to complex heteroaromatic structures. For professionals in drug discovery, its ability to introduce the medicinally significant aminopyridine scaffold makes it an indispensable tool for the development of novel therapeutics, particularly in the area of kinase inhibition. Adherence to proper handling, storage, and reaction protocols is essential to ensure its successful and safe application in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22396308, (6-Aminopyridin-3-yl)boronic acid. Retrieved from [Link]

- Sigma-Aldrich. (2021). Safety Data Sheet for 6-Aminopyridine.

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6610. [Link]

- BLD Pharmatech. (n.d.). Safety Data Sheet for (6-Cyanopyridin-3-yl)boronic acid.

-

Li, W., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 2(5), 589–591. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Reaction: A Mechanistic Perspective. Angewandte Chemie International Edition, 53(8), 2058-2075. A similar article discussing the mechanism can be found at [Link]

-

Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Šterman, A., et al. (2019). Synthesis of aminoboronic acid derivatives: an update on recent advances. Organic Chemistry Frontiers, 6, 2991-3015. [Link]

-

Chemsrc. (n.d.). 6-Aminopyridin-3-ylboronic acid | CAS#:851524-96-4. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 851524-96-4|(6-Aminopyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 6-Aminopyridin-3-ylboronic acid | CAS#:851524-96-4 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

physical and chemical properties of (6-Aminopyridin-3-yl)boronic acid

An In-depth Technical Guide to (6-Aminopyridin-3-yl)boronic acid for Advanced Research Applications

Introduction: A Versatile Heterocyclic Building Block

(6-Aminopyridin-3-yl)boronic acid is a bifunctional organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines a nucleophilic amino-substituted pyridine ring with a versatile boronic acid moiety. This combination makes it an invaluable reagent for introducing the 2-aminopyridine-5-yl fragment into complex molecular architectures, a common motif in pharmacologically active compounds. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, handling protocols, and applications, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and provide field-proven protocols for its effective utilization.

Core Compound Identification and Structure

Correctly identifying a reagent is the foundational step for any successful synthesis. (6-Aminopyridin-3-yl)boronic acid is known by several synonyms, which can vary across suppliers and literature. The authoritative identifiers are crucial for accurate procurement and data retrieval.

-

IUPAC Name: (6-amino-3-pyridinyl)boronic acid[1]

-

Common Synonyms: 2-Aminopyridine-5-boronic acid, 6-Aminopyridine-3-boronic acid[1][3][6]

The molecule's structure features a pyridine ring substituted with an amino group at the 6-position and a boronic acid group at the 3-position. This specific arrangement governs its electronic properties and reactivity profile.

Caption: Chemical structure of (6-Aminopyridin-3-yl)boronic acid.

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and solubility, which are critical parameters for experimental design. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 137.93 g/mol | [1][2][3] |

| Appearance | White to light brown solid powder | [6] |

| Density | ~1.3 ± 0.1 g/cm³ | [3][7][8] |

| Boiling Point | ~388.3 °C at 760 mmHg (Predicted) | [3][7] |

| Flash Point | ~188.6 °C (Predicted) | [3][7] |

| pKa | ~9 (for the boronic acid group) | [9] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | General chemical knowledge |

Expert Insights: The predicted high boiling point suggests low volatility under standard laboratory conditions. It is important to note that boronic acids, including this one, can undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines. This process is often reversible upon addition of water but can complicate characterization and reactivity if not controlled. The Lewis acidic nature of the boron atom is fundamental to its chemistry, allowing it to act as an electrophile in key synthetic steps[9][10].

Chemical Reactivity and Applications

The primary utility of (6-Aminopyridin-3-yl)boronic acid lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[6][11][12] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[13]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction couples an organoboron species (like our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[12] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally non-toxic nature of its boron-containing byproducts.[14]

Mechanism of Action: The catalytic cycle is a well-established, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (the 6-aminopyridin-3-yl moiety) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[15]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. The ability to readily install this moiety via (6-Aminopyridin-3-yl)boronic acid makes it a high-value reagent in the synthesis of drug candidates and compound libraries for high-throughput screening. Boronic acids themselves have been incorporated directly into drugs, such as the proteasome inhibitor Bortezomib (Velcade), highlighting the pharmacological relevance of this functional group.[9][10][14]

Experimental Protocols and Handling

Scientific integrity demands reproducible and self-validating protocols. The following methodologies are based on established best practices for handling air- and moisture-sensitive reagents and performing palladium-catalyzed reactions.

Protocol 1: Storage and Handling

Causality: (6-Aminopyridin-3-yl)boronic acid is sensitive to atmospheric oxygen and moisture, which can lead to degradation and the formation of boroxines, reducing its reactivity. Proper storage and handling under an inert atmosphere are paramount to ensure its efficacy and obtain reproducible results.

Methodology:

-

Storage: Upon receipt, store the reagent in its original, tightly sealed container at recommended temperatures, typically in a freezer at -20°C or under refrigeration at 2-8°C.[5][6][8] Place the container inside a secondary container with a desiccant.

-

Dispensing: Always allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Handle the solid reagent in a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen) using Schlenk techniques.

-

Solvents: Use anhydrous solvents for reactions to prevent hydrolysis of the boronic acid and deactivation of the catalyst.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

Objective: To couple (6-Aminopyridin-3-yl)boronic acid with 4-bromoanisole to synthesize 5-(4-methoxyphenyl)pyridin-2-amine.

Self-Validation: The success of this protocol is validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) or LC-MS and characterizing the final product by NMR and Mass Spectrometry to confirm its structure and purity.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology:

-

Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum and backfill with Argon.

-

Reagent Addition: To the flask, add (6-Aminopyridin-3-yl)boronic acid (1.2 equivalents), the aryl halide (e.g., 4-bromoanisole, 1.0 equivalent), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%), and the base (e.g., anhydrous potassium carbonate, 2.5 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via cannula. The reaction mixture should be thoroughly degassed again using a freeze-pump-thaw cycle (repeated three times) to remove all traces of oxygen which can poison the catalyst.

-

Reaction Execution: Heat the mixture to 80-90 °C under a positive pressure of Argon. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel.

Spectroscopic and Safety Information

Expected Spectroscopic Signatures

While raw spectra should be obtained for every batch, the following provides a guide for what to expect during characterization.

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals in the aromatic region (typically 6.5-8.5 ppm) for the three protons on the pyridine ring. A broad singlet corresponding to the two protons of the amino (-NH₂) group will also be present, as well as a very broad, exchangeable singlet for the two hydroxyl protons of the boronic acid (-B(OH)₂).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used. The analysis of boronic acids can be complex; one might observe not only the protonated molecular ion [M+H]⁺ but also ions corresponding to water loss, dimer formation, or the cyclic boroxine trimer.[16][17]

Safety and Handling

As a Senior Application Scientist, safety is non-negotiable. This compound must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[2]

Conclusion

(6-Aminopyridin-3-yl)boronic acid is a powerful and versatile reagent whose value is firmly established in synthetic and medicinal chemistry. Its utility is centered on its performance in the Suzuki-Miyaura cross-coupling reaction, providing a reliable route to valuable 2-aminopyridine derivatives. A thorough understanding of its physicochemical properties, coupled with meticulous handling and optimized reaction protocols, is essential for leveraging its full synthetic potential. By following the expert-guided methodologies presented here, researchers can confidently and reproducibly incorporate this key building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

-

(6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem. [Link]

-

6-Aminopyridine-3-boronic acid, CAS No. 851524-96-4 - iChemical. [Link]

-

boronic acid, B-(6-amino-3-pyridinyl)- - ChemBK. [Link]

-

6-Aminopyridin-3-ylboronic acid | CAS#:851524-96-4 | Chemsrc. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Boronic acid - Wikipedia. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. [Link]

-

(PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]

-

Arylboronic acid chemistry under electrospray conditions - PubMed - NIH. [Link]

Sources

- 1. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]

- 5. 851524-96-4|(6-Aminopyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 6-Aminopyridine-3-boronic acid, CAS No. 851524-96-4 - iChemical [ichemical.com]

- 8. 6-Aminopyridin-3-ylboronic acid | CAS#:851524-96-4 | Chemsrc [chemsrc.com]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

(6-Aminopyridin-3-yl)boronic acid molecular structure and formula

An In-depth Technical Guide to (6-Aminopyridin-3-yl)boronic acid: Structure, Synthesis, and Application

Introduction: The Versatility of a Heterocyclic Boronic Acid

(6-Aminopyridin-3-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a crucial building block in modern organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a pyridine ring substituted with both a reactive boronic acid moiety and a nucleophilic amino group, offers chemists a versatile scaffold for constructing complex molecules. Boronic acids are valued for their stability, low toxicity, and versatile reactivity.[2] When degraded, they form boric acid, a compound that can be eliminated by the body, making them attractive for pharmaceutical development.[2]

The primary utility of (6-Aminopyridin-3-yl)boronic acid lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This capability allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of new chemical entities.[4] Consequently, it serves as a key intermediate in the development of novel pharmaceutical agents, including metallo-β-lactamase inhibitors used in antibiotics.[5] This guide provides a detailed exploration of its molecular characteristics, synthetic routes, and core applications for researchers and drug development professionals.

PART 1: Molecular Structure and Physicochemical Properties

A precise understanding of a reagent's structure and properties is fundamental to its effective application.

Molecular Formula and Structure

(6-Aminopyridin-3-yl)boronic acid is defined by the chemical formula C₅H₇BN₂O₂ .[3][6][7][8] The structure consists of a pyridine ring where the carbon at position 3 is bonded to a boronic acid group [-B(OH)₂] and the carbon at position 6 is bonded to an amino group [-NH₂].

Caption: 2D Molecular Structure of (6-Aminopyridin-3-yl)boronic acid.

Physicochemical Data

The physical and chemical properties of (6-Aminopyridin-3-yl)boronic acid are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Molecular Weight | 137.93 g/mol | [7][8][9] |

| Exact Mass | 138.060059 Da | [8][9] |

| Appearance | Solid | |

| Boiling Point | 388.3 ± 52.0 °C at 760 mmHg | [7][8] |

| Density | 1.3 ± 0.1 g/cm³ | [7][8] |

| Flash Point | 188.6 ± 30.7 °C | [7][8] |

| CAS Number | 851524-96-4 | [6][7] |

| SMILES | NC1=NC=C(C=C1)B(O)O | [6][9] |

PART 2: Synthesis Strategies

The preparation of pyridinyl boronic acids can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Two prevalent strategies are halogen-metal exchange and palladium-catalyzed borylation.[10]

Caption: General synthetic workflows for preparing pyridinyl boronic acids.

Protocol 1: Synthesis via Lithium-Halogen Exchange

This classic method relies on the reaction of an organolithium reagent with a halogenated pyridine, followed by quenching with a borate ester.[11] The low-temperature requirement is critical to prevent side reactions.

Rationale: Lithium-halogen exchange is significantly faster at low temperatures than the reaction between the organolithium reagent and the borate ester. This allows for the in situ generation of the 3-lithiopyridine intermediate, which then reacts with the triisopropyl borate as it is formed.[11]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-amino-5-bromopyridine in anhydrous THF and Toluene. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Borate: Add triisopropyl borate to the cooled solution.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise to the reaction mixture, maintaining the temperature at -78 °C. The formation of the lithiated intermediate is rapid.

-

Quenching and Warm-up: After the addition is complete, stir the mixture at -78 °C for 1 hour before allowing it to warm slowly to room temperature.

-

Hydrolysis: Quench the reaction by adding an aqueous solution of hydrochloric acid (HCl). This hydrolyzes the borate ester to the desired boronic acid.

-

Work-up and Isolation: Adjust the pH to neutral or slightly acidic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities. The product often precipitates from the aqueous layer or can be isolated by adjusting the pH and filtering.

-

Purification: The crude product can be purified by recrystallization or chromatography.

PART 3: Core Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron species with an organohalide using a palladium catalyst.[12][13][14] (6-Aminopyridin-3-yl)boronic acid is an exemplary organoboron partner for this transformation.

Mechanism of Action

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a borate species, enhancing the nucleophilicity of the R² group.[14][15]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for coupling (6-Aminopyridin-3-yl)boronic acid with a generic aryl bromide.

Rationale: The choice of a palladium(II) acetate/triphenylphosphine system provides a reliable method for generating the active Pd(0) catalyst in situ. A biphasic solvent system (dioxane/water) with a base like sodium carbonate ensures both the solubility of the reagents and the activation of the boronic acid for efficient transmetalation.[11]

Step-by-Step Methodology:

-

Reagent Preparation: To a Schlenk flask, add (6-Aminopyridin-3-yl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and triphenylphosphine (PPh₃, 0.15 equivalents).

-

Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃). The ratio of organic solvent to aqueous base is typically between 2:1 and 4:1.

-

Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon). This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

PART 4: Significance in Medicinal Chemistry and Drug Discovery

The incorporation of boron-containing functional groups into drug candidates has become an important strategy in medicinal chemistry.[16] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam, feature a boronic acid moiety, underscoring the therapeutic potential of this chemical class.[2][16]

(6-Aminopyridin-3-yl)boronic acid is particularly valuable because it combines the reactive boronic acid group with a pharmacologically relevant aminopyridine scaffold.[1][10] The pyridine ring is a common motif in pharmaceuticals, and the amino group serves as a convenient handle for further chemical modification, allowing for the rapid exploration of structure-activity relationships (SAR).[1] Its use as a pharmaceutical intermediate is well-documented, contributing to the synthesis of complex, biologically active molecules.[3][4][17]

PART 5: Handling and Safety

Storage: For optimal stability, (6-Aminopyridin-3-yl)boronic acid should be stored in a freezer under -20°C, in a dark place, and under an inert atmosphere to prevent degradation.[6]

Safety: The compound is classified with a "Warning" signal word.[6] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses). Precautionary statements advise avoiding inhalation of dust and ensuring adequate ventilation.[6]

Conclusion

(6-Aminopyridin-3-yl)boronic acid stands out as a highly functional and versatile reagent for researchers in organic synthesis and drug discovery. Its well-defined molecular structure and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an indispensable tool. The strategic placement of both an amino group and a boronic acid on a pyridine scaffold provides a powerful platform for building molecular complexity, enabling the efficient synthesis of novel compounds with significant therapeutic potential.

References

-

BLD Pharm. (6-Aminopyridin-3-yl)boronic acid | 851524-96-4.

-

ECHEMI. (2024). Buy (6-aminopyridin-3-yl) boronic acid Industrial Grade from Kindchem Co., Ltd.

-

Chemsrc. (2025). 6-Aminopyridin-3-ylboronic acid | CAS#:851524-96-4.

-

PubChem. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308.

-

MedChemExpress. 6-Aminopyridine-3-boronic acid | Biochemical Assay Reagents.

-

Sigma-Aldrich. 6-Aminopyridine-3-boronic acid | 851524-96-4.

-

ChemicalBook. (2025). (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4.

-

ChemBK. (2024). boronic acid, B-(6-amino-3-pyridinyl)-.

-

iChemical. 6-Aminopyridine-3-boronic acid, CAS No. 851524-96-4.

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

-

BLDpharm. BD160006boronic acid.

-

Wikipedia. Suzuki reaction.

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Applications of Boronic Acids.

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.

-

Organic Chemistry Portal. Suzuki Coupling.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine.

-

Škoda, J., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

-

BLD Pharm. (6-Aminopyridin-3-yl)boronic acid hydrochloride | 1309982-15-7.

-

Das, A., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules.

-

Li, W., et al. (2008). 3-Pyridylboronic Acid. Organic Syntheses.

-

ResearchGate. (General synthetic route for the synthesis of boronic acids).

-

Berion, D., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]

- 6. 851524-96-4|(6-Aminopyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. 6-Aminopyridin-3-ylboronic acid | CAS#:851524-96-4 | Chemsrc [chemsrc.com]

- 9. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Guide to the Synthesis of (6-Aminopyridin-3-yl)boronic Acid

Abstract

(6-Aminopyridin-3-yl)boronic acid, also known as 2-aminopyridine-5-boronic acid, is a critical building block in modern medicinal chemistry and drug development. Its unique structure, featuring an amino group and a boronic acid on a pyridine scaffold, makes it an invaluable reagent for constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides an in-depth technical overview of the primary synthetic pathways to this key intermediate. We will delve into the mechanistic rationale behind palladium-catalyzed Miyaura borylation, explore alternative strategies such as lithiation-borylation, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, optimization, and characterization of this vital compound.

Introduction: The Strategic Importance of (6-Aminopyridin-3-yl)boronic Acid

The pyridine ring is a privileged scaffold in pharmaceuticals, and its functionalization is a cornerstone of drug design. The presence of both a nucleophilic amino group and a versatile boronic acid moiety on the same pyridine core allows for sequential, directed modifications. The boronic acid serves as a linchpin for carbon-carbon bond formation via palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized the synthesis of biaryl and heteroaryl structures.[3][4] The amino group, in turn, can act as a handle for further derivatization, influencing solubility, directing molecular interactions, and participating in hydrogen bonding with biological targets.

The primary challenge in synthesizing this molecule lies in managing the reactivity of the electron-rich, and potentially coordinating, aminopyridine ring system during the borylation step. This guide will focus on the most robust and widely adopted methods to achieve this transformation efficiently and in high purity.

Primary Synthetic Pathway: Palladium-Catalyzed Miyaura Borylation

The most prevalent and scalable method for preparing (6-Aminopyridin-3-yl)boronic acid is the Miyaura borylation reaction.[3][4] This involves the palladium-catalyzed cross-coupling of a suitable halopyridine precursor, typically 2-amino-5-bromopyridine or 2-amino-5-iodopyridine, with a diboron reagent.

The "Why": Mechanistic Rationale and Component Selection

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The choice of catalyst, ligand, base, and boron source is not arbitrary; each component is selected to address the specific challenges posed by the aminopyridine substrate.

Diagram 1: Generalized Miyaura Borylation Catalytic Cycle

Caption: The catalytic cycle for Miyaura Borylation.

-

Precursor (R-X): 2-Amino-5-bromopyridine is the most common starting material due to its commercial availability and balanced reactivity. While the corresponding iodide is more reactive, it is often more expensive. The chloride is typically too inert for efficient borylation under standard conditions.[5]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the workhorse reagent. It is a stable, easy-to-handle solid that, upon reaction, forms a stable pinacol boronic ester. This ester is often isolated as it is generally more robust and easier to purify than the free boronic acid. Other diboron reagents like tetrahydroxydiboron can also be used for a more direct route to the boronic acid, but may require different conditions.[6][7]

-

Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of precatalyst can influence reaction kinetics and success. Modern, well-defined precatalysts, such as Buchwald's G2 or G3 precatalysts, offer improved activity and reproducibility.[6]

-

Ligand: This is arguably the most critical parameter for a successful reaction with an aminopyridine substrate. The amino group can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, bulky, electron-rich phosphine ligands are required. These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the crucial reductive elimination step. Ligands like XPhos, SPhos, and RuPhos are field-proven choices for this transformation.

-

Base: A base is required to activate the diboron reagent, forming a more nucleophilic 'ate' complex that participates in the transmetalation step.[4] Potassium acetate (KOAc) is a mild and highly effective base for this purpose.[8] Stronger bases like carbonates or phosphates can sometimes lead to undesired side reactions, including hydrolysis of the product.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagent purity.

Materials:

-

2-Amino-5-bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and anhydrous potassium acetate (2.0-3.0 eq).

-

Catalyst Premixing (Optional but Recommended): In a separate small vial, suspend Pd(OAc)₂ (0.01-0.03 eq) and XPhos (0.02-0.06 eq) in a small amount of the reaction solvent. Stir for 5-10 minutes. This pre-formation of the active catalyst can improve reproducibility.

-

Inerting: Evacuate and backfill the main reaction flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the main flask to achieve a concentration of approximately 0.1-0.5 M. Add the catalyst premix to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and salts. Wash the celite pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo. The resulting crude (6-amino-pyridin-3-yl)boronic acid pinacol ester can often be purified by column chromatography on silica gel or by recrystallization.

-

Hydrolysis to Boronic Acid (If Required): The pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., 2M HCl) followed by pH adjustment to the isoelectric point to precipitate the product. However, for many applications, the more stable pinacol ester is used directly.

Optimization and Troubleshooting

| Parameter | Observation / Problem | Potential Solution(s) | Causality |

| Yield | Low conversion of starting material | Increase catalyst/ligand loading; screen alternative ligands (e.g., SPhos); ensure anhydrous conditions. | Inefficient catalyst turnover or catalyst deactivation. |

| Purity | Presence of de-brominated starting material | Use milder conditions (lower temperature); ensure thorough inerting of the reaction. | Protodebromination can compete with borylation. |

| Purity | Formation of symmetric bi-aryl (homocoupling) | Decrease catalyst loading; ensure slow, controlled heating. | High catalyst concentration can favor side reactions. |

| Workup | Difficulty in removing palladium | Perform a filtration through celite; consider a charcoal treatment or use of a metal scavenger. | Residual palladium can interfere with subsequent steps. |

Alternative Pathway: Lithiation-Borylation

An alternative strategy, particularly useful for small-scale synthesis or when the corresponding halide is unavailable, is the lithiation-borylation sequence.[9][10] This method involves the deprotonation of an aminopyridine derivative with a strong organolithium base, followed by quenching the resulting anion with a borate ester.

Mechanistic Considerations

This pathway relies on the directing effect of substituents on the pyridine ring to achieve regioselective deprotonation (lithiation). The amino group itself is acidic and must be protected or a di-lithiation strategy must be employed. The subsequent step involves the nucleophilic attack of the pyridinyl anion on the electrophilic boron atom of a trialkyl borate, typically triisopropyl borate B(Oi-Pr)₃.

Diagram 2: Lithiation-Borylation Workflow

Caption: Key stages of the Lithiation-Borylation synthesis route.

Challenges and Rationale

-

Regioselectivity: Directing the lithiation to the C-5 position can be challenging. Often, a bromine-lithium exchange from 2-amino-5-bromopyridine is more reliable than C-H activation.[11]

-

Harsh Conditions: The use of cryogenic temperatures (-78 °C) and highly reactive organolithium reagents makes this method less scalable and tolerant of sensitive functional groups compared to palladium-catalyzed methods.[9][12]

-

Amine Protection: The N-H proton of the amino group is acidic and will be deprotonated by the strong base. This necessitates using at least two equivalents of the organolithium reagent or protecting the amine group (e.g., as a silyl amine) beforehand.[11]

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR should show characteristic signals for the pyridine ring protons, and the absence of the starting halide proton. ¹¹B NMR can also be used to confirm the presence of the boronic acid or ester.

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product and to assess its purity.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Table 2: Typical Analytical Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons typically appear between 6.0-8.5 ppm. Broad singlet for -NH₂. |

| LC-MS | [M+H]⁺ | 138.9 (for the boronic acid) |

| Physical | Appearance | Typically an off-white to pale yellow solid.[13] |

Conclusion

The synthesis of (6-Aminopyridin-3-yl)boronic acid is a well-established but nuanced process. For large-scale production, functional group tolerance, and operational simplicity, the palladium-catalyzed Miyaura borylation of 2-amino-5-bromopyridine stands as the superior and most robust methodology. The judicious selection of a bulky, electron-rich phosphine ligand is the key to overcoming the challenges posed by the coordinating amino group. While the lithiation-borylation route offers a viable alternative, its operational complexity and harsh conditions limit its broad applicability. A thorough understanding of the underlying mechanisms of these pathways empowers the research scientist to optimize conditions, troubleshoot effectively, and ultimately access this invaluable building block for the advancement of drug discovery programs.

References

-

PubChem. (6-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central. [Link]

-

Nishida, M., & Tagata, T. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd.[Link]

-

Kuninobu, Y., et al. (2013). Palladium-catalyzed ortho-selective C-H borylation of 2-phenylpyridine and its derivatives at room temperature. Angewandte Chemie International Edition, 52(16), 4431-4. [Link]

-

ResearchGate. (n.d.). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

-

Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC - PubMed Central. [Link]

-

Wikipedia. (n.d.). Miyaura borylation. [Link]

-

Sadiq, I. U., et al. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

-

Molander, G. A. (2012). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. ResearchGate. [Link]

-

Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. [Link]

-

Vaultier, M., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

-

ResearchGate. (n.d.). Borylation occurred at the 4-position of the pyridine moiety of the... [Link]

-

University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction. [Link]

-

Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

-

SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

-

Ferreira, R. J., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Journal of Organic Chemistry, 86(1), 103-109. [Link]

-

Usuki, T., et al. (2011). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solid-phase synthesis of peptide β-aminoboronic acids. [Link]

-

ResearchGate. (n.d.). Synthesis of protected α‐aminoboronic acids. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 6-Aminopyridine-3-boronic acid | 851524-96-4 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Spectral Analysis of (6-Aminopyridin-3-yl)boronic acid: NMR and HPLC

This in-depth technical guide provides a comprehensive overview of the essential analytical techniques for characterizing (6-Aminopyridin-3-yl)boronic acid, a key building block in modern drug discovery and organic synthesis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), offering not just protocols, but the scientific rationale behind the methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical characterization for this important compound.

Introduction: The Significance of (6-Aminopyridin-3-yl)boronic acid

(6-Aminopyridin-3-yl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility primarily stems from the presence of two key functionalities: the boronic acid group, which is a versatile participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and the aminopyridine scaffold, a common motif in pharmacologically active compounds. The precise structural elucidation and purity assessment of this reagent are paramount to ensure the integrity and reproducibility of downstream applications.

This guide will provide a detailed exploration of the two primary analytical techniques employed for the characterization of (6-Aminopyridin-3-yl)boronic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and provide detailed information about the chemical environment of each atom.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.

Part 1: Unraveling the Molecular Structure with NMR Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle of (6-Aminopyridin-3-yl)boronic acid.

Theoretical Framework: Understanding the NMR of Substituted Pyridines

The chemical shifts observed in the NMR spectrum of (6-Aminopyridin-3-yl)boronic acid are governed by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally leads to a downfield shift of the ring protons and carbons compared to benzene.[1][2][3] The amino group (-NH₂) at the 6-position is a strong electron-donating group, which will cause an upfield shift of the ortho and para protons and carbons. Conversely, the boronic acid group [-B(OH)₂] at the 3-position is electron-withdrawing, leading to a downfield shift of the adjacent protons and carbons. The interplay of these competing electronic effects dictates the final appearance of the NMR spectrum.

¹H NMR Spectral Analysis

A representative ¹H NMR spectrum of (6-Aminopyridin-3-yl)boronic acid will typically be acquired in a deuterated solvent such as DMSO-d₆ or D₂O. The choice of solvent is critical as the acidic protons of the boronic acid and the amine protons can exchange with deuterium, leading to their disappearance or broadening in the spectrum.

Expected Chemical Shifts and Coupling Constants:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.2 - 8.4 | d | ~2.0 - 2.5 | Located ortho to the electron-withdrawing boronic acid and meta to the electron-donating amino group. |

| H-4 | ~7.8 - 8.0 | dd | J(H4-H5) = ~8.0-8.5, J(H4-H2) = ~2.0-2.5 | Situated ortho to the boronic acid and influenced by the adjacent proton. |

| H-5 | ~6.5 - 6.7 | d | ~8.0 - 8.5 | Found ortho to the electron-donating amino group, resulting in a significant upfield shift. |

| -NH₂ | Variable | br s | - | Broad signal due to quadrupole broadening and exchange; may not be observed in D₂O. |

| -B(OH)₂ | Variable | br s | - | Very broad signal due to rapid exchange; often not observed. |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Expected ¹³C Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| C-2 | ~150 - 155 | Deshielded due to its proximity to the nitrogen and the boronic acid group. |

| C-3 | Carbon bearing Boron | The signal for the carbon attached to the boron atom can be broad and sometimes difficult to observe due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the boronic acid group. |

| C-4 | ~140 - 145 | Influenced by the adjacent boronic acid group. |

| C-5 | ~110 - 115 | Shielded by the electron-donating amino group. |

| C-6 | ~160 - 165 | Strongly deshielded due to the attached electron-donating amino group and its position relative to the ring nitrogen. |

Note: The assignment of quaternary carbons and the carbon bearing the boronic acid group should be confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis requires careful sample preparation and instrument setup.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (6-Aminopyridin-3-yl)boronic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm assignments.

-

Visualization of the NMR Workflow

Caption: Workflow for NMR analysis of (6-Aminopyridin-3-yl)boronic acid.

Part 2: Assessing Purity with High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries. For a polar and potentially reactive compound like (6-Aminopyridin-3-yl)boronic acid, developing a stable and reproducible HPLC method is crucial.

The Challenge: Analyzing a Polar and Labile Compound

The analysis of (6-Aminopyridin-3-yl)boronic acid by reversed-phase HPLC (RP-HPLC) presents several challenges:

-

Polarity: The compound is highly polar due to the amino and boronic acid groups, which can lead to poor retention on traditional C18 columns with highly aqueous mobile phases.[4][5]

-

Stability: Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) or degradation under certain conditions. The stability in the chosen mobile phase must be considered.

-

Peak Shape: The amine functionality can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

A Field-Proven Approach: Reversed-Phase HPLC with a Polar-Embedded Column

To overcome these challenges, a reversed-phase method utilizing a polar-embedded stationary phase is recommended. These phases contain a polar group (e.g., amide, carbamate) embedded within the alkyl chain, which provides several advantages:

-

Enhanced Retention of Polar Analytes: The polar group increases the interaction with polar analytes, allowing for better retention even with highly aqueous mobile phases.

-

Improved Peak Shape: The polar group shields the analyte from interacting with acidic silanol groups, resulting in more symmetrical peaks.

-

Resistance to "Phase Collapse": These columns are more stable in 100% aqueous mobile phases, preventing the loss of retention that can occur with traditional C18 columns.[4]

Experimental Protocol: HPLC Method for (6-Aminopyridin-3-yl)boronic acid

This protocol provides a starting point for method development and validation.

Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a UV detector is sufficient.

-

Column: A polar-embedded reversed-phase column (e.g., C18 with a carbamate or amide group) is recommended. A common dimension is 4.6 x 150 mm with 5 µm particles.

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the amine group, leading to better peak shape and consistent retention.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B (linear gradient)

-

15-18 min: 95% B (hold)

-

18-19 min: 95% to 5% B (linear gradient)

-

19-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis analysis of the compound).

-

Injection Volume: 10 µL

Sample Preparation:

-

Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point. The diluent should be miscible with the mobile phase and ensure the stability of the analyte.

-

Concentration: Prepare a stock solution of approximately 1 mg/mL and dilute to a working concentration of about 0.1 mg/mL.

Visualization of the HPLC Workflow

Caption: Workflow for HPLC analysis of (6-Aminopyridin-3-yl)boronic acid.

Conclusion: A Robust Framework for Quality Assurance

The analytical characterization of (6-Aminopyridin-3-yl)boronic acid is a critical step in ensuring the quality and reliability of this important chemical building block. This guide has provided a detailed, scientifically-grounded framework for the use of NMR and HPLC in this endeavor. By understanding the underlying principles and adopting robust experimental protocols, researchers can confidently verify the structure and assess the purity of their material, paving the way for successful outcomes in their research and development activities.

References

- Breitmaier, E., & Voelter, W. (1987).

- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

- Pesek, J. J., Matyska, M. T., & Boysen, R. I. (2013). Aqueous normal-phase chromatography. LCGC North America, 31(8), 606-617.

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Retrieved from [Link]

-

PubChem. (n.d.). (6-Aminopyridin-3-yl)boronic acid. Retrieved from [Link]

-

Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wang, Y. J. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 62, 198-203. Retrieved from [Link]

Sources

commercial suppliers of (6-Aminopyridin-3-yl)boronic acid hydrochloride

An In-depth Technical Guide to Commercial Sourcing and Application of (6-Aminopyridin-3-yl)boronic acid hydrochloride

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical determinant of experimental success. This compound, a versatile building block, has gained significant traction in medicinal chemistry and materials science. This guide provides an in-depth analysis of its commercial availability, quality control considerations, safe handling protocols, and key applications, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction to this compound

This compound (CAS No: 1309982-15-7 for the hydrochloride salt, 851524-96-4 for the free base) is a bifunctional molecule featuring a pyridine ring substituted with both an amino group and a boronic acid moiety.[1] This unique structure makes it an invaluable reagent in organic synthesis, particularly for introducing the aminopyridine scaffold into larger, more complex molecules. Its derivatives are explored in the development of novel therapeutics, including kinase inhibitors, and advanced materials.[2][3] The hydrochloride salt is often supplied to improve the stability and handling of the compound.

Commercial Suppliers and Product Specifications

A multitude of chemical suppliers offer (6-Aminopyridin-3-yl)boronic acid and its hydrochloride salt, with varying purity levels and available quantities. The choice of supplier should be guided by the specific requirements of the intended application, balancing cost with the need for high purity and batch-to-batch consistency. Below is a comparative table of prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich (Merck) | 6-Aminopyridine-3-boronic acid | 851524-96-4 | 95% | Provides detailed safety and property information.[4] |

| BLDpharm | This compound | 1309982-15-7 | ≥95% | Offers various analytical data like NMR and HPLC upon request.[5] |

| MedChemExpress | 6-Aminopyridine-3-boronic acid | 851524-96-4 | ≥98% | Provides a detailed Safety Data Sheet (SDS).[6] |

| AChemBlock | 6-Aminopyridine-3-boronic acid | 851524-96-4 | 97% | Lists key product specifications and IUPAC name.[7] |

| Kindchem Co., Ltd. | (6-aminopyridin-3-yl) boronic acid | Not specified | Industrial Grade | A supplier on the ECHEMI platform.[8] |

| Ambeed, Inc. | (6-Aminopyridin-3-Yl)boronic Acid | 851524-96-4 | Not specified | Specializes in building blocks and advanced intermediates.[9] |

| BOC Sciences | 6-aminopyridine-3-boronic acid | 851524-96-4 | Not specified | Provides building blocks for drug development.[9] |

Quality Control and Analytical Verification

The purity of boronic acids is paramount, as impurities can significantly impact the efficiency and outcome of catalytic reactions. It is crucial to either obtain a certificate of analysis (CoA) from the supplier or perform in-house quality control.

Common Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify organic impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight of the compound and helps in identifying impurities.

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general method for determining the purity of this compound.

Objective: To quantify the purity of a commercial sample of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

C18 reverse-phase HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of the boronic acid sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B

-

-

-

Data Analysis:

-

Integrate the peak areas in the resulting chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Key Applications in Research and Development

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[10] (6-Aminopyridin-3-yl)boronic acid is an excellent coupling partner for introducing the aminopyridine moiety into biaryl or heteroaryl structures, which are prevalent in pharmaceuticals.

The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation.[11] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The aminopyridine moiety can modulate the electronic properties and binding interactions of a molecule, making this building block particularly useful in drug discovery.[12]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality of this compound and to ensure laboratory safety.

Storage Conditions

-

Temperature: Store in a refrigerator or freezer, with some suppliers recommending storage under -20°C.[13]

-

Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

-

Light: Protect from light.[13]

Safety Precautions